Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate
Description
Propriétés
IUPAC Name |
benzyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO3/c21-18-7-4-8-19(13-18)24-14-17-9-11-22(12-10-17)20(23)25-15-16-5-2-1-3-6-16/h1-8,13,17H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNMUFWGNSTGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC(=CC=C2)Br)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 3-bromophenol with benzyl 4-piperidone-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromophenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid and benzyl alcohol.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate has been investigated for its activity as a pharmacological agent, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Enzyme Inhibition Studies
Research has shown that derivatives of piperidine, including benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate, can act as inhibitors of the enzyme monoacylglycerol lipase (MAGL), which is implicated in the regulation of endocannabinoid signaling. A study highlighted the synthesis of various piperidine derivatives and their inhibitory activities against human MAGL, revealing that modifications to the structure can significantly influence potency. For instance, compounds with trifluoromethyl substitutions exhibited enhanced inhibitory effects, with IC50 values as low as 2.5 nM .
| Compound | Substitution | IC50 (nM) |
|---|---|---|
| Compound 9 | None | 15 |
| Compound 13 | Para trifluoromethyl | 2.5 |
| Compound 12 | Ortho trifluoromethyl | 10 |
Central Nervous System Disorders
The compound has also been evaluated for its potential in treating central nervous system disorders. A case study indicated that benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate derivatives were assessed for their efficacy in managing neuropathic pain associated with conditions such as multiple sclerosis and transverse myelitis. These compounds demonstrated promising results in preclinical models, suggesting a role in pain modulation through cannabinoid receptor pathways .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of benzyl piperidine derivatives is crucial for optimizing their pharmacological properties. Recent SAR studies have focused on modifying different moieties to enhance bioavailability and reduce toxicity.
Modifications and Their Effects
Research indicates that alterations to the piperidine ring and substituents on the phenolic group can lead to significant changes in biological activity:
- Lipophilicity Reduction : Compounds designed to reduce lipophilicity have shown improved drug disposition properties.
- Cytotoxicity Assessment : Some modifications aimed at minimizing cytotoxic effects associated with certain structural components have been successful, allowing for safer therapeutic profiles .
Case Studies and Experimental Findings
Several experimental findings provide insights into the effectiveness of benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate in various applications.
In Vivo Efficacy
In vivo studies conducted on animal models demonstrated that certain derivatives not only inhibited MAGL effectively but also exhibited anti-inflammatory properties by modulating mast cell activity—an important factor in allergic responses and asthma .
Clinical Implications
The implications for clinical use are significant, particularly regarding the management of chronic pain and neuroinflammatory conditions. The ability to selectively inhibit MAGL while minimizing off-target effects positions these compounds as candidates for further clinical development.
Mécanisme D'action
The mechanism of action of Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes.
Comparaison Avec Des Composés Similaires
Substituent Variations and Molecular Properties
The table below compares key structural features, synthetic routes, and properties of the target compound with its analogues:
Activité Biologique
Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate features a piperidine backbone substituted with a benzyl group and a bromophenoxy moiety. The synthesis typically involves the reaction of piperidine derivatives with benzyl and bromophenoxy groups under controlled conditions. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, reduction, and hydrolysis, allowing for the production of various derivatives with potentially enhanced biological activities.
The biological activity of Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, which plays a crucial role in pain modulation and inflammation . By inhibiting MAGL, the compound may enhance endocannabinoid signaling, leading to potential therapeutic effects in conditions like chronic pain and inflammation.
Biological Activities
Anticancer Activity : Research indicates that compounds similar to Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate exhibit anticancer properties by targeting various cancer cell lines. For instance, structural analogs have demonstrated significant inhibition against human colon adenocarcinoma and lung cancer cell lines, with IC50 values ranging from 2.5 nM to 40.4 nM .
Antimicrobial Activity : The compound has also shown promising antimicrobial properties. Studies have reported that piperidine derivatives exhibit strong inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL . The presence of electron-donating or electron-withdrawing groups on the piperidine ring can enhance this activity.
Anti-inflammatory Effects : Inhibition of MAGL not only affects pain pathways but also exhibits anti-inflammatory properties. By preventing the breakdown of endocannabinoids, the compound could reduce inflammation in various models .
Table 1: Biological Activity Summary
Case Studies
- MAGL Inhibition Study : A recent study evaluated several benzylpiperidine derivatives for their ability to inhibit human MAGL. The most effective compounds showed IC50 values significantly lower than traditional inhibitors, indicating a promising direction for developing non-toxic anti-inflammatory drugs .
- Anticancer Efficacy : In vitro assays demonstrated that Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate effectively inhibited growth in multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Q. Experimental Design :
- In vitro assays : Compare IC₅₀ values against kinase panels.
- Molecular docking : Simulate bromine’s role in π-stacking interactions.
Advanced Question: What strategies can resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from variability in assay conditions or impurity profiles . Mitigation strategies include:
- Standardized Protocols :
- Control Experiments :
- Test intermediates (e.g., tert-butyl precursor) to isolate the benzyl ester’s contribution .
- Replicate studies with independent synthetic batches to exclude batch-specific artifacts.
Advanced Question: How can computational methods guide the optimization of this compound for target selectivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Model interactions with off-target receptors (e.g., muscarinic vs. adrenergic receptors) to identify steric clashes or unfavorable electrostatic interactions .
- QSAR Modeling :
- Correlate substituent electronic parameters (Hammett σ) with activity to predict optimal halogen/alkyl groups .
- Free Energy Perturbation (FEP) :
Advanced Question: What are the challenges in scaling up synthesis, and how can they be addressed?
Methodological Answer:
- Challenge 1 : Low yield in coupling steps due to steric hindrance.
- Challenge 2 : Purification of brominated byproducts.
- Challenge 3 : Degradation during storage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
